4-[4-[(4-bromophenoxy)methyl]phenyl]sulfonylmorpholine
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Overview
Description
4-[4-[(4-bromophenoxy)methyl]phenyl]sulfonylmorpholine is a complex organic compound characterized by the presence of a bromophenoxy group, a phenylsulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-bromophenoxy)methyl]phenyl]sulfonylmorpholine typically involves multiple steps. One common route includes the reaction of 4-bromophenol with formaldehyde to form 4-(bromomethyl)phenol. This intermediate is then reacted with 4-hydroxybenzene sulfonyl chloride to form 4-[(4-bromophenoxy)methyl]phenylsulfonyl chloride. Finally, this compound is reacted with morpholine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(4-bromophenoxy)methyl]phenyl]sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic compounds.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-[(4-bromophenoxy)methyl]phenyl]sulfonylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-[(4-bromophenoxy)methyl]phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with proteins, potentially altering their function. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenoxy)phenylmethanol
- 4-(4-methoxyphenoxy)phenylmethanol
- 4-(4-fluorophenoxy)phenylmethanol
- 4-(4-chlorophenoxy)phenylmethanol
Uniqueness
4-[4-[(4-bromophenoxy)methyl]phenyl]sulfonylmorpholine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the bromophenoxy group allows for specific interactions with biological targets, while the sulfonyl group enhances its stability and reactivity. The morpholine ring improves its solubility, making it more versatile in various applications .
Properties
IUPAC Name |
4-[4-[(4-bromophenoxy)methyl]phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c18-15-3-5-16(6-4-15)23-13-14-1-7-17(8-2-14)24(20,21)19-9-11-22-12-10-19/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRROLGPOOASKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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